N-isopropyl-1-(pyridin-4-yl)methanesulfonamide
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Overview
Description
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted at the 4-position with a methanesulfonamide group and an isopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of pyridine-4-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine-4-sulfonyl chloride+Isopropylamine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- N-methyl-1-(pyridin-4-yl)methanamine
- N-(4-methylphenyl)methanesulfonamide
Uniqueness
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-propan-2-yl-1-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-8(2)11-14(12,13)7-9-3-5-10-6-4-9/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
NACRLODMSOGEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=NC=C1 |
Origin of Product |
United States |
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